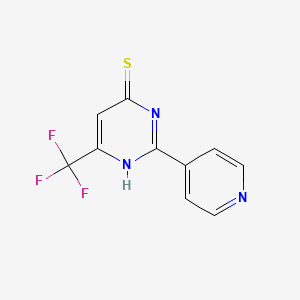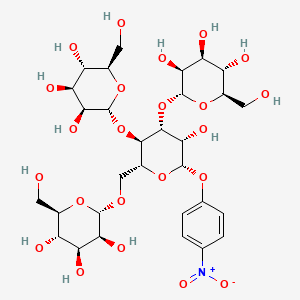
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is a complex carbohydrate derivative It is composed of a nitrophenyl group attached to a mannopyranoside moiety, which is further linked to three mannopyranosyl units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside units to prevent unwanted reactions. This is followed by the selective introduction of the nitrophenyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Helps in understanding carbohydrate-protein interactions and cell signaling pathways.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for studying enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-O-(2,3,4,6-tri-O-acetyl-a-D-mannopyranosyl)-4,6-O-benzylidene-a-D-mannopyranoside .
- 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside .
Uniqueness
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is unique due to its specific mannopyranosyl linkage and the presence of a nitrophenyl group. This structure provides distinct biochemical properties, making it valuable for specific enzymatic studies and applications.
Properties
Molecular Formula |
C30H45NO23 |
|---|---|
Molecular Weight |
787.7 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-6-(4-nitrophenoxy)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C30H45NO23/c32-5-11-15(35)18(38)21(41)27(49-11)47-8-14-25(53-28-22(42)19(39)16(36)12(6-33)50-28)26(54-29-23(43)20(40)17(37)13(7-34)51-29)24(44)30(52-14)48-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29-,30-/m1/s1 |
InChI Key |
QXRVWDSYVHCILJ-BNGYTKEESA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


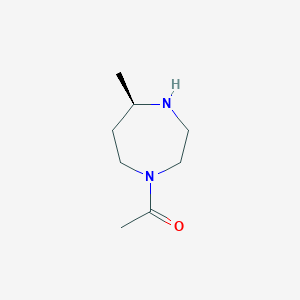
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)
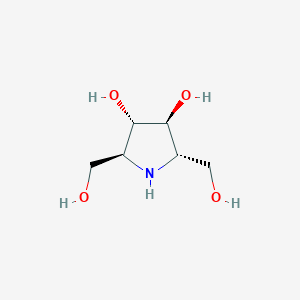
![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)
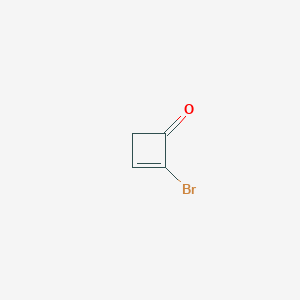

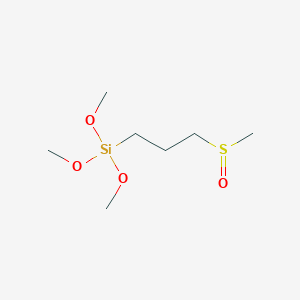
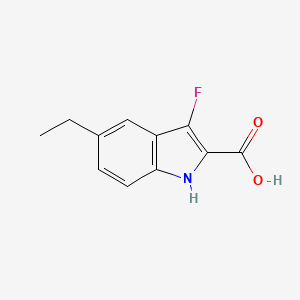
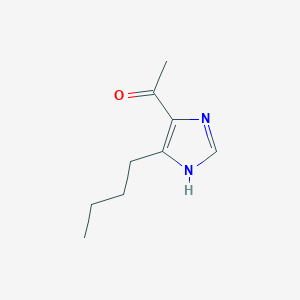
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
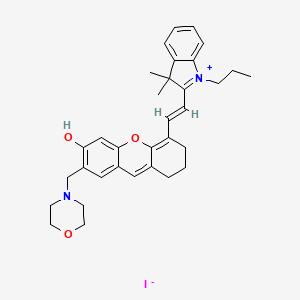
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

